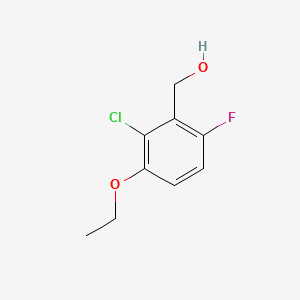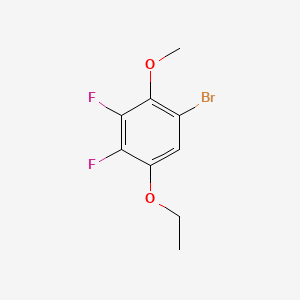
1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, ethoxy, difluoro, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution may yield ethoxy-difluoro-methoxybenzene derivatives, while oxidation may produce corresponding quinones .
Aplicaciones Científicas De Investigación
1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy and methoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
- 1-Bromo-4-ethoxy-2,3-difluorobenzene
- 1-Bromo-2-ethoxy-3,4-difluoro-5-methoxybenzene
- 2-Bromoanisole
Uniqueness: 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with bromine and fluorine atoms, makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H9BrF2O2 |
|---|---|
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
1-bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-3-14-6-4-5(10)9(13-2)8(12)7(6)11/h4H,3H2,1-2H3 |
Clave InChI |
DALHPSPLFLEYAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1F)F)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


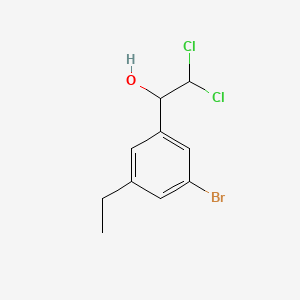
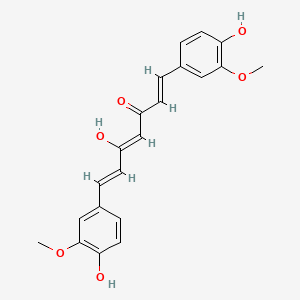
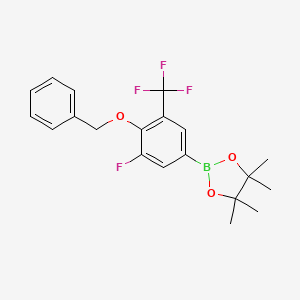
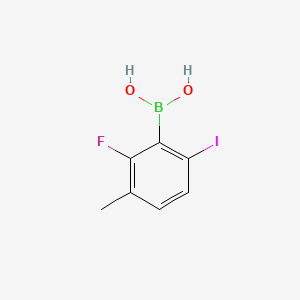
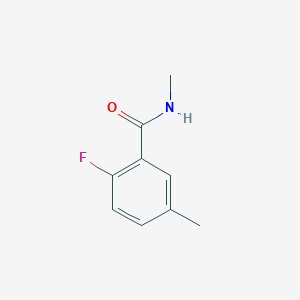
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
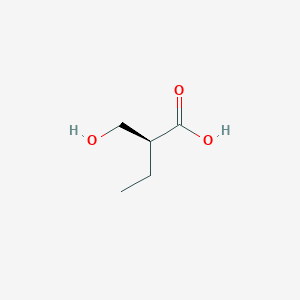
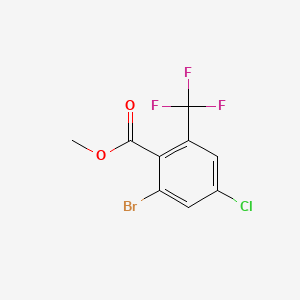
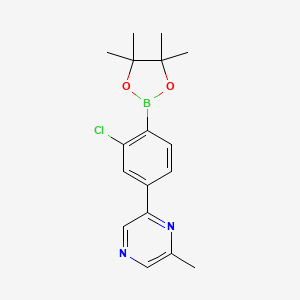
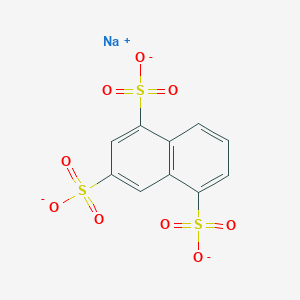
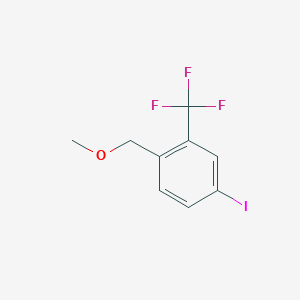
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
